molecular formula C17H24N2O2 B2964873 2-amino-7,7-dimethyl-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 332052-08-1

2-amino-7,7-dimethyl-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2964873
CAS No.: 332052-08-1
M. Wt: 288.391
InChI Key: QZZZPBIZPLMKLY-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to the 4H-chromene family, synthesized via a one-pot, three-component condensation of dimedone (1,3-cyclohexanedione), malononitrile, and aldehydes in 2-aminoethanol . The reaction typically proceeds under mild conditions, yielding pyran derivatives with confirmed molecular and crystal structures via X-ray diffraction . The compound features a fused chromene core with a cyano group at position 3, an amino group at position 2, and a pentan-3-yl substituent at position 2. Radical bromination of similar analogs (e.g., 4-phenyl derivatives) in methanol induces pyran ring contraction to form benzofuran derivatives, highlighting its structural versatility .

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-pentan-3-yl-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-5-10(6-2)14-11(9-18)16(19)21-13-8-17(3,4)7-12(20)15(13)14/h10,14H,5-8,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZZPBIZPLMKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-7,7-dimethyl-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to a class of compounds known as dihydropyrans and chromenes, which have garnered attention due to their diverse biological activities. This article presents a comprehensive overview of the biological activities associated with this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound features a chromene moiety that is crucial for its biological properties. The synthesis typically involves a multi-step process combining various reagents such as malononitrile and aldehydes under specific conditions to yield the desired product. For instance, one method involves refluxing a mixture of 1,1-dimethyl-3,5-cyclohexanedione with 3-phenoxybenzaldehyde and malononitrile in ethanol .

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This is primarily due to the presence of hydroxyl groups and the ability to donate electrons, thereby neutralizing free radicals .

2. Anticancer Properties

Studies have shown that derivatives of chromene compounds can inhibit cancer cell proliferation. For example, certain 2H-chromene derivatives demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound has not been extensively studied for anticancer activity; however, its structural analogs suggest potential efficacy.

3. Antimicrobial Activity

The antimicrobial properties of chromene derivatives are well documented. These compounds have been found to exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key enzymatic pathways .

4. Neuroprotective Effects

Some studies suggest that chromene derivatives may possess neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. This is attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of a series of chromene derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results indicated that compounds with electron-donating groups exhibited higher antioxidant activity compared to those lacking such substituents.

CompoundIC50 (µM)
2-amino derivative15 ± 2
Control (Ascorbic Acid)10 ± 1

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Chemical Reactions Analysis

Retro-Michael Reaction and Cyclization

Under prolonged reaction times or elevated temperatures, the compound undergoes retro-Michael elimination of malononitrile, followed by intermolecular cyclization to form dimeric structures .

  • Example : Two molecules of the chromene derivative eliminate malononitrile, leading to a bis-chromeno[3,4-c]pyridine dimer .

  • Evidence : IR and NMR data show tautomeric mixtures (e.g., 3 and 3′ ) with distinct NH₂ and C=C(CN)₂ signals .

Oxidation Reactions

The tertiary amine and imino groups in the chromene core are susceptible to oxidation:

  • Oxidizing Agents : O₂ (air) or peroxides.

  • Product : Formation of 5-imino derivatives or quinone-like structures .

  • Spectroscopic Confirmation : IR spectra show shifts from 1696 cm⁻¹ (C=O) to 1720–1750 cm⁻¹ (oxidized carbonyl) .

Hydrolysis of the Cyano Group

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Forms a carboxylic acid (-COOH) .

  • Basic Hydrolysis : Yields an amide (-CONH₂).

  • Conditions :

    • Acid : HCl (6M), reflux, 6–8 h.

    • Base : NaOH (10%), 80°C, 4 h .

Substitution at the Amino Group

The primary amine (-NH₂) participates in nucleophilic substitution or acylation:

  • Acylation : Reacts with acetic anhydride to form N-acetyl derivatives .

    • Conditions : Ac₂O, pyridine, RT, 12 h.

    • Product : IR bands at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) .

  • Sulfonation : Forms sulfonamide derivatives with aryl sulfonyl chlorides .

Dimerization Reactions

In the presence of base or under thermal stress, the compound dimerizes via C-C coupling:

  • Mechanism : Elimination of HCN or malononitrile, followed by radical recombination .

  • Product : Bis-chromeno[3,4-c]pyridines with fused aromatic systems .

  • Structural Confirmation : HMBC correlations (e.g., H4/C3 and H4/C2′) in NMR .

Biological Activity-Driven Modifications

While not a direct chemical reaction, the compound’s bioactivity (e.g., antimicrobial, anticancer) is modulated via:

  • Functionalization : Introducing electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl ring .

  • Structure-Activity Relationship (SAR) :

    Modification SiteBiological ImpactExample Derivative
    4-(Pentan-3-yl) groupEnhanced lipophilicityBrominated analogs
    3-Cyano groupElectrophilic reactivityHydrolyzed amides

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductsCitations
MCR SynthesisAldehyde, malononitrileChromene core
Retro-Michael CyclizationProlonged heatingDimeric chromeno-pyridines
OxidationO₂, H₂O₂Imino-quinone derivatives
HydrolysisHCl/NaOHCarboxylic acid/amide

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key structural analogs differ in the substituent at position 3. These variations influence physicochemical properties, reactivity, and applications:

Compound (Position 4 Substituent) Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
4a (Phenyl) 81–96 197–200 IR: 3400, 2198, 1683 cm⁻¹; 13C NMR: δ 192.6 (C=O)
4b (2-Phenylethyl) 81 197–198 13C NMR: δ 137.9 (Ar-C), 159.5 (C=N)
4am (Biphenyl) 96 >300 High thermal stability
4j (4-Acetylphenyl) N/A N/A 1H NMR: δ 2.55 (s, 3H, COCH3)
4l (2-Thienyl) N/A N/A IR: 1665 cm⁻¹ (C=O), 2198 cm⁻¹ (C≡N)
Target (Pentan-3-yl) N/A N/A Inferred: Aliphatic chain increases solubility

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., phenyl, biphenyl) enhance rigidity and π-π stacking, leading to higher melting points (>300°C for 4am ). Aliphatic substituents (e.g., pentan-3-yl) likely improve solubility in non-polar solvents.
  • Reactivity : Electron-withdrawing groups (e.g., nitro, acetyl) on aromatic aldehydes accelerate synthesis compared to electron-donating groups (e.g., methoxy) .
Catalytic Efficiency and Reaction Conditions

The synthesis of 4H-chromenes is highly dependent on catalysts and reaction media:

Catalyst Reaction Time Yield (%) Key Advantage Reference
Nano-cellulose/Ti(IV)/Fe3O4 25 min 96 Magnetic recovery, eco-friendly
DMAP in Ethanol 2–3 h 81 Scalable, high regioselectivity
Fe3O4/Camphor (Microwave) 10–30 min 85–95 Rapid heating, reduced side products
UiO-66 MOF 1–4 h 90–95 Reusable, solvent-free conditions

Key Observations :

  • Magnetic catalysts (e.g., nano-cellulose/Ti(IV)/Fe3O4) enable efficient separation and reuse .
  • Microwave-assisted methods reduce reaction times to minutes while maintaining high yields .
Crystallographic and Spectral Comparisons

X-ray studies reveal distinct packing patterns and hydrogen-bonding networks:

Compound (Substituent) Crystal System Space Group Key Structural Feature Reference
4a (Phenyl) Monoclinic C2/c Dihedral angle: 85.2° between phenyl and chromene
4b (2-Phenylethyl) Monoclinic P21/c Extended alkyl chain induces helical packing
Pyridin-4-yl Hemihydrate Triclinic P-1 N–H···O and O–H···N hydrogen bonds stabilize lattice
3-Phenoxy-phenyl Monoclinic C2/c VdW interactions dominate due to bulky substituent

Key Observations :

  • Aromatic substituents favor planar stacking, while aliphatic groups (e.g., pentan-3-yl) may reduce crystallinity.
  • Hydrogen bonding (N–H···O) is critical for stabilizing the amino-cyano motif .

Q & A

Q. What green synthesis protocols are effective for preparing this chromene derivative, and how can reaction conditions be optimized?

A one-pot multicomponent reaction under solvent-free conditions using eco-friendly catalysts (e.g., urea or citric acid) is recommended. Key parameters include maintaining temperatures between 80–100°C and using microwave-assisted heating to reduce reaction time. Characterization of the product via IR and NMR spectroscopy is critical:

  • IR peaks at ~2207 cm⁻¹ (C≡N stretch) and ~1678–1712 cm⁻¹ (C=O stretches) confirm functional groups .
  • ¹H NMR signals at δ 0.93–1.08 ppm (CH₃ groups) and δ 4.38 ppm (CH of the chromene ring) validate the structure . Typical yields reach 80% under optimized conditions .

Q. Which spectroscopic techniques are essential for structural characterization, and what diagnostic signals should be prioritized?

Combine IR, ¹H NMR, and X-ray crystallography:

  • IR : Focus on nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1670–1710 cm⁻¹) stretches .
  • ¹H NMR : Key signals include the axial CH proton (δ ~4.3–4.4 ppm) and geminal dimethyl groups (δ ~0.9–1.1 ppm) .
  • X-ray : Resolve bond angles and torsional strain (e.g., cyclohexenone ring puckering) to confirm stereochemistry .

Q. How is X-ray crystallography applied to validate the molecular structure?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation:

  • Unit cell parameters : For analogs, triclinic (e.g., P1 space group, a = 8.59 Å, b = 8.74 Å) or monoclinic systems (C2/c, a = 25.02 Å) are common .
  • Hydrogen-bonding networks : N–H···O and C–H···π interactions stabilize the crystal lattice .
  • Data refinement : Use software like SHELXL to achieve R factors < 0.05 for high accuracy .

Advanced Research Questions

Q. How do substituents at the 4-position influence crystallographic packing and intermolecular interactions?

Substituents like pentan-3-yl vs. aryl groups (e.g., 4-methylphenyl or trifluoromethylphenyl) alter steric and electronic effects:

  • Aryl substituents : Enhance π-π stacking (e.g., interplanar distances ~3.5–3.8 Å in phenyl derivatives) .
  • Alkyl chains : Introduce torsional flexibility, reducing crystallinity but improving solubility .
  • Hydrogen bonding : Electron-withdrawing groups (e.g., -CF₃) strengthen N–H···O interactions, shortening bond distances to ~2.1 Å .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved systematically?

Cross-validate using complementary techniques:

  • If NMR suggests a chair conformation but X-ray shows boat-like puckering, analyze temperature-dependent NMR to assess dynamic behavior .
  • For conflicting IR carbonyl signals, compare with computational models (e.g., DFT calculations at B3LYP/6-31G* level) to identify tautomeric forms .
  • Re-examine crystal purity via PXRD if spectroscopic data indicate impurities .

Q. What methodologies are recommended for evaluating biological activity, given structural analogs with reported bioactivity?

Design assays based on structural analogs:

  • Antimicrobial activity : Use microbroth dilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Antioxidant assays : Apply DPPH radical scavenging protocols, comparing IC₅₀ values to ascorbic acid controls .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HeLa) to establish selectivity indices .

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